molecular formula C₁₈H₂₅NO B029180 (-)-Cyclazocine CAS No. 7313-86-2

(-)-Cyclazocine

Cat. No. B029180
CAS RN: 7313-86-2
M. Wt: 271.4 g/mol
InChI Key: YQYVFVRQLZMJKJ-OTLVQASYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as (+)-austamide, (+)-deoxyisoaustamide, and (+)-hydratoaustamide from a common precursor highlights a novel palladium-mediated cyclization process, which could be relevant to the synthesis strategies of (-)-Cyclazocine (Baran & Corey, 2002). This reflects the complex synthetic routes required to produce benzomorphan derivatives, emphasizing the role of transition metals in facilitating key cyclization steps.

Molecular Structure Analysis

The molecular structure of (-)-Cyclazocine can be inferred from studies on similar compounds where X-ray crystallography and spectroscopic data have been utilized to determine structural configurations. For instance, the X-ray structure of 2-azido-2-methylpropanoic acid provides insights into the 1,3-dipoles involved in reactions that are potentially similar to those in the synthesis of (-)-Cyclazocine (Tornøe, Christensen, & Meldal, 2002).

Chemical Reactions and Properties

The chemical reactivity of (-)-Cyclazocine analogs showcases the utility of cycloaddition reactions, such as the [4+3]-cycloaddition of ortho-quinone methides and isomünchnones, leading to complex scaffolds like oxa-bridged oxazocine cores. This demonstrates the versatility of cyclazocine derivatives in forming polycyclic structures through efficient and selective cycloaddition pathways (Lam, Qureshi, Wegmann, & Lautens, 2018).

Physical Properties Analysis

While specific studies on the physical properties of (-)-Cyclazocine were not identified, the examination of similar benzomorphan derivatives suggests that these compounds typically exhibit solid-state properties conducive to detailed physical characterization, including melting points, solubility, and crystalline structures.

Chemical Properties Analysis

The chemical properties of (-)-Cyclazocine and its derivatives are characterized by their interaction with various receptors, showcasing a complex pharmacological profile that includes both agonist and antagonist activities at different receptor sites. This dual activity is a hallmark of the benzomorphan class, indicating a rich area of study for understanding the chemical basis of receptor interaction and modulation (Wentland et al., 2005).

Scientific Research Applications

  • Neurochemistry : Cyclazocine interacts with brain adrenergic nerves, reducing norepinephrine accumulation and increasing the formation of its metabolites, which impacts neurotransmitter dynamics (Russi, 1985).

  • Substance Abuse Treatment : It acts as a kappa-opioid receptor agonist and mu-opioid receptor antagonist, reducing cocaine and morphine intake in rats without affecting other responses. This suggests its potential use in treating cocaine and opiate addiction (Glick, Visker, & Maisonneuve, 1998); (Archer, Glick, & Bidlack, 2006).

  • Seizure Control : Cyclazocine can prevent tonic motor convulsions and EEG epileptiform "grand mal" seizures induced by certain chemicals in rats and rabbits, indicating its potential in seizure management (Sagratella et al., 1985).

  • Nicotine Addiction : It may decrease the rewarding effect of nicotine, offering a prototype for novel treatments for smoking (Maisonneuve & Glick, 1999).

  • Biogenic Amine Metabolism : Cyclazocine affects the metabolism of dopamine and other biogenic amines in the brain, which can influence mood and behavior (Gavend et al., 2004).

  • Cardiovascular Effects : It alters sympathetic function by inhibiting the neuronal uptake of norepinephrine in the rat heart (Russi & Martin, 1983).

  • Pain Management : Cyclazocine facilitates descending inhibitory systems from supraspinal structures, affecting nociceptive transmission in the spinal dorsal horn, which has implications for pain management (Kawajiri & Satoh, 1982).

  • Behavioral Effects : It induces a range of behavioral changes in rats, which may be associated with serotonin receptors (Gavend et al., 1986).

  • Antidepressant Properties : Cyclazocine also exhibits antidepressant activity, which is separate from its antinarcotic effects (Fink et al., 1970).

  • Reproductive Safety : Studies have shown no significant teratogenic effects in offspring of rats and rabbits treated with cyclazocine (Nuite et al., 1975).

  • Opiate Receptor Interaction : Cyclazocine interacts with multiple opiate receptor sites, including classical opiate receptors, suggesting its complex pharmacological profile (Zukin & Zukin, 1981).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.


properties

IUPAC Name

(1R,9S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12?,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVFVRQLZMJKJ-OTLVQASYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617937
Record name (2S,6R)-3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Cyclazocine

CAS RN

7313-86-2
Record name (2S,6R)-3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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